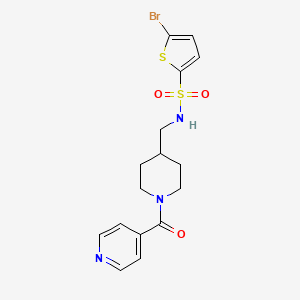
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPC is a cyclic amide that contains a chlorine atom, a propionyl group, and an isobutyl group. In
Mécanisme D'action
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a key role in inflammation and pain. By inhibiting the activity of COX-2, 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been found to have antioxidant properties. It has also been found to have a positive effect on the cardiovascular system, by reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. It is also stable under various conditions, making it suitable for long-term storage. However, one limitation of 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide. One potential direction is the development of new drugs based on 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide for the treatment of various diseases. Another direction is the exploration of the potential applications of 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide in the field of materials science, due to its unique chemical structure. Furthermore, the study of the mechanism of action of 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide and its effects on various biological systems is an area that requires further investigation.
Méthodes De Synthèse
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopentanone with propionyl chloride, followed by the reaction with isobutylamine and chloroacetyl chloride. The final step involves the reaction of the intermediate product with ammonia to obtain 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide. This method has been reported in various studies and has been found to be efficient and reliable.
Applications De Recherche Scientifique
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide is in the field of medicinal chemistry. 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(2-chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-9(2)8-15-12(18)13(6-4-5-7-13)16-11(17)10(3)14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLECPRSIUMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCC1)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)
![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
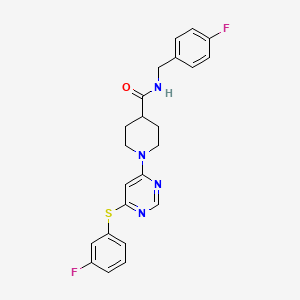
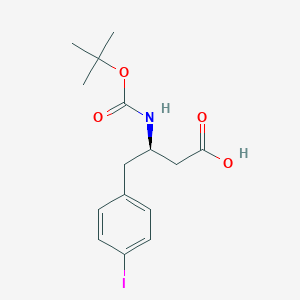

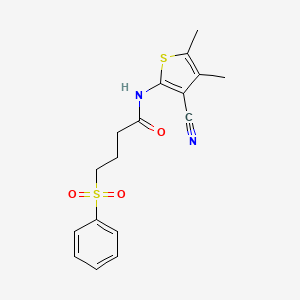
![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)
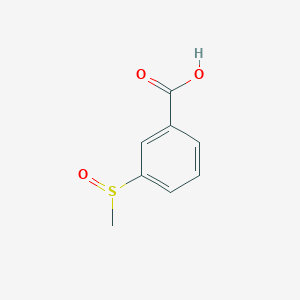

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
